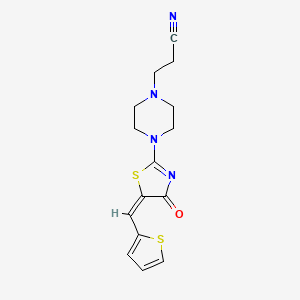

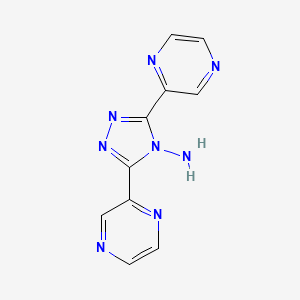

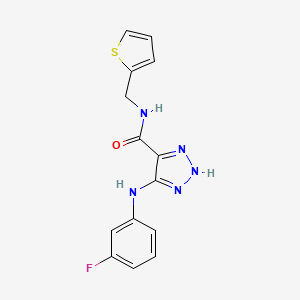

3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine involves several innovative methods. One approach includes the Meerwein halogenoarylation reaction, nucleophilic substitution, and saponification to create 2-azido-3-arylpropanoic acids, which are then used in non-catalytic four-component Ugi reactions. This process leads to the formation of α-azidoamides, which can undergo intramolecular 1,3-dipolar Huisgen cycloaddition to yield [1,2,3]triazolo[1,5-a]pyrazine annulated systems . Another synthesis route starts with 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride to form N-(4H-1,2,4-triazol-4-yl)acetamide. This intermediate is then reacted with various aromatic aldehydes to afford acrylamides, which are cyclized with hydrazine hydrate to produce N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine .

Molecular Structure Analysis

The molecular structure of 3,5-di(2-pyrazinyl)-4-amino-1,2,4-triazole has been elucidated through X-ray crystallography. The compound crystallizes in the triclinic system with space group P-1. The lattice parameters and intermolecular hydrogen bonds suggest the formation of a 2D supramolecular layer, which is significant for understanding the compound's interactions and potential applications .

Chemical Reactions Analysis

The chemical reactivity of related triazole compounds has been explored in various studies. For instance, the synthesis of 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one was achieved through ring-switching hydrazinolysis, demonstrating the versatility of triazole chemistry and the potential for creating diverse derivatives . Additionally, the coupling reactions between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides to form triazenes highlight the reactivity of the CN functional group in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the coordination polymers synthesized using 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole and various aromatic polycarboxylates exhibit unique topologies and net structures, which are crucial for their thermal stability and photoluminescence properties . The antimicrobial activities of novel triazole derivatives also underscore the importance of understanding their physical and chemical properties for potential applications in medicine .

Applications De Recherche Scientifique

Crystal Structure Analysis

3,5-di(2-pyrazinyl)-4-amino-1,2,4-triazole has been synthesized and studied through hydrothermal reaction, with its crystal structure determined by X-ray crystallography. This compound is found in the triclinic system and exhibits intermolecular hydrogen bonds forming a 2D supramolecular layer (Chen Zi-yun, 2009).

Antimicrobial Activities

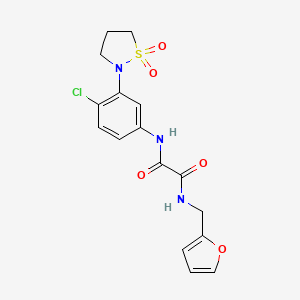

Novel derivatives including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene have been synthesized, which showed antimicrobial properties. The structure of these derivatives was confirmed through spectroscopic analysis and X-ray analysis (Amal Al‐Azmi & H. Mahmoud, 2020).

Coordination Chemistry

The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, including related ligands, has been comprehensively reviewed. This research covers literature surveys and presents various coordination modes observed in complexes of these potentially dinucleating ligands (Marco H. Klingele & S. Brooker, 2003).

Growth Regulatory Activity

Compounds including 3-(3,5-dimethyl-1-R-pyrazol-4-ylsulfanyl)-1H-[1,2,4]triazoles have been synthesized and analyzed for their potential as growth stimulators in plants. These compounds, containing heterocyclic rings, were confirmed by various spectroscopic methods (K. A. Eliazyan et al., 2011).

Solvothermal Interconversions

Under different solvothermal conditions, dipyrazinyl compounds bearing oxadiazole and triazole spacers undergo reversible conversions in the presence of metal salts. This research provides insights into the mechanisms and influence factors of these reactions (Cheng‐Peng Li et al., 2010).

Synthesis of Schiff Bases

Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These bases showed significant inhibitory potentials and potent antioxidant properties (R. Pillai et al., 2019).

Photophysical Properties in Solar Cells

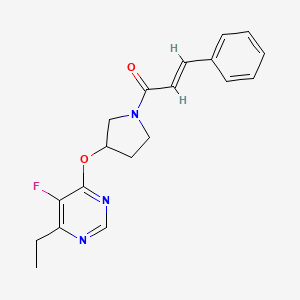

Ruthenium triazole complexes, including those with pyrazinyl-substituted azoles, have been studied for their application in regenerative solar cells. The efficiency variations in these complexes are attributed to the kinetic parameters of electron transfer processes (A. Lees et al., 1999).

Propriétés

IUPAC Name |

3,5-di(pyrazin-2-yl)-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N8/c11-18-9(7-5-12-1-3-14-7)16-17-10(18)8-6-13-2-4-15-8/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYZUZCKLCCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(N2N)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)